5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
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Description
5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.16885622 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS004944486, also known as F3248-2105, is a selective, irreversible, orally bioavailable, small-molecule inhibitor of FGFR1-4 . The primary targets of this compound are FGFR2 and/or FGFR3 gene alterations . FGFRs (Fibroblast Growth Factor Receptors) play crucial roles in cell differentiation, growth, and angiogenesis .
Mode of Action
The compound interacts with its targets by blocking both primary oncogenic and secondary kinase domain resistance FGFR alterations . This means it can interfere with both FGFR wild-type and mutant signaling .
Biochemical Pathways
The affected pathways primarily involve the FGFR signaling pathway. By inhibiting FGFR, the compound disrupts the downstream effects of this pathway, which can include cell proliferation and survival . This disruption can lead to the inhibition of tumor growth in cancers driven by FGFR2 and/or FGFR3 gene alterations .
Action Environment
The action, efficacy, and stability of AKOS004944486 can be influenced by various environmental factors. These can include the presence of other medications, the patient’s overall health status, and specific genetic factors .
Biochemical Analysis
Biochemical Properties
5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione: plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This compound interacts with various protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The nature of these interactions involves binding to the ATP-binding site of the kinases, preventing ATP from binding and thus inhibiting the kinase activity .
Cellular Effects
The effects of This compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to inhibit the MAPK, PI3K/AKT, and JAK-STAT pathways, which are crucial for cell growth, differentiation, and survival . By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with protein kinases. The compound binds to the ATP-binding site of the kinases, forming a stable complex that prevents ATP from binding. This inhibition of ATP binding results in the suppression of kinase activity, leading to downstream effects on cell signaling and gene expression . Additionally, the compound may also induce conformational changes in the kinases, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound: is metabolized primarily in the liver through cytochrome P450 enzymes. The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution. Its localization within specific tissues and cells can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of This compound is primarily in the cytoplasm and nucleus. The compound can accumulate in these compartments, where it interacts with its target kinases and other biomolecules. This localization is crucial for its inhibitory effects on cell signaling and gene expression .
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-5-29-16-12-10-15(11-13-16)18-19-21(27)25(3)23(28)26(4)22(19)30-20(18)24-17-9-7-6-8-14(17)2/h6-13,24H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKVKKYYFMPIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.